Asciminib - 1492952-76-7

Asciminib

Catalog Number: EVT-260179
CAS Number: 1492952-76-7
Molecular Formula: C20H18ClF2N5O3
Molecular Weight: 449.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Asciminib is a first-in-class, allosteric inhibitor of BCR-ABL1 tyrosine kinase. [, ] It represents a novel therapeutic approach for CML, specifically targeting the ABL myristoyl pocket (STAMP) of the BCR-ABL1 oncoprotein. [, , , , , , , , , , , , , , , ] This mechanism of action distinguishes asciminib from all other approved tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site of the BCR-ABL1 protein. [, , , , , , , , , , , ]

Asciminib has been extensively studied in preclinical models and clinical trials for the treatment of CML, demonstrating significant efficacy against various BCR-ABL1 mutations, including the T315I mutation, which confers resistance to most approved TKIs. [, , , , , , , , , , , , ] Its unique mechanism of action and promising clinical activity have positioned asciminib as a potential game-changer in the management of CML.

Future Directions
  • Optimizing dosing strategies: Further research is needed to determine the optimal dosing regimen of asciminib, both as monotherapy and in combination with other TKIs. [, ]
  • Exploring combination therapy: Clinical trials are underway to evaluate the efficacy and safety of asciminib in combination with ATP-competitive TKIs. [] These trials will provide valuable information about the potential benefits and risks of this approach.
  • Evaluating long-term efficacy and safety: Continued follow-up of patients treated with asciminib is essential to assess its long-term efficacy and safety profile. [, ]
  • Investigating resistance mechanisms: A deeper understanding of the mechanisms underlying asciminib resistance is crucial for developing strategies to overcome this challenge. [, ]
  • Expanding treatment indications: Future research could explore the potential use of asciminib in other hematologic malignancies driven by ABL kinase activity. []
Source and Classification

Asciminib is classified as a selective BCR-ABL1 inhibitor and is chemically known as n-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide. It is marketed under the brand name Scemblix and was approved by the European Medicines Agency for use in adult patients with CML who have received at least two prior therapies or are intolerant to other treatments .

Synthesis Analysis

Methods and Technical Details

The synthesis of asciminib involves several key steps, including:

  1. Ketoester Condensation: This initial step forms the core structure by reacting appropriate ketoesters.
  2. N-Alkylation: The introduction of alkyl groups enhances the compound's pharmacological properties.
  3. Chlorination: This step adds chlorine atoms to specific positions in the molecule, which is crucial for its activity.
  4. Amidation: Formation of amide bonds contributes to the stability and efficacy of the compound.
  5. Knole Pyrazole Synthesis: This step incorporates a pyrazole moiety, essential for binding to the target protein.

These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula of asciminib is C_19H_21ClF_2N_4O_2, and its molecular weight is approximately 396.84 g/mol. The compound features a complex structure that includes:

  • A pyridine ring
  • A pyrazole moiety
  • A hydroxypyrrolidine group
  • A chloro(difluoro)methoxy phenyl group
Chemical Reactions Analysis

Reactions and Technical Details

Asciminib undergoes various chemical reactions that are critical for its synthesis and functionality:

  • Ketoester condensation leads to the formation of key intermediates.
  • Amidation reactions are vital for linking different molecular fragments.
  • Chlorination reactions introduce halogen substituents that enhance biological activity.

These reactions are optimized through techniques such as high-performance liquid chromatography to ensure purity and yield during synthesis .

Mechanism of Action

Process and Data

Asciminib operates by binding to an allosteric site on the BCR-ABL1 protein, which is distinct from the ATP-binding site targeted by traditional inhibitors. This binding induces a conformational change in the protein that inhibits its kinase activity, thereby preventing downstream signaling pathways associated with cell proliferation in CML. This mechanism allows asciminib to overcome resistance mechanisms present in some CML patients who have mutations in the BCR-ABL1 gene .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Asciminib hydrochloride exhibits specific physical and chemical properties:

  • Solubility: It is slightly soluble in water and ethanol but practically insoluble in acetone and tert-butyl methyl ether.
  • Stability: The compound has been subjected to polymorph screenings to identify stable forms suitable for commercialization.
  • Dissolution Testing: The dissolution method used for quality control involves using a pH 3 citrate buffer at 37 °C, which has been validated for routine testing .
Applications

Scientific Uses

Asciminib has significant applications in oncology, particularly in treating chronic myeloid leukemia. Its unique mechanism makes it suitable for patients who exhibit resistance to other therapies, such as imatinib or ponatinib. Clinical trials, such as ASCEMBL, have demonstrated its efficacy compared to existing treatments, positioning it as a promising option for refractory cases . Furthermore, ongoing research continues to explore its potential in combination therapies aimed at enhancing treatment outcomes for CML patients with various genetic mutations associated with resistance .

Molecular Pharmacology of Asciminib

Structural Biology of BCR-ABL1 and Asciminib Binding Dynamics

Asciminib binds to the ABL1 kinase domain at the myristoyl pocket, a highly conserved site located in the C-lobe (distinct from the ATP-binding site in the N-lobe). This pocket naturally accommodates the N-terminal myristoylated glycine of ABL1, which autoinhibits the kinase by stabilizing an inactive conformation. In BCR-ABL1, the fusion protein lacks this regulatory domain, leading to constitutive activation. Asciminib mimics myristate by inserting its trifluoromethyl-phenyl group deep into the hydrophobic pocket, forming hydrogen bonds with residues His928 and Thr929. This binding induces a "closed" conformation resembling the autoinhibited state, sterically hindering kinase activation [3] [7] [9].

Crystallographic studies reveal that asciminib achieves sub-nanomolar affinity (Kd = 0.5–0.8 nM) by exploiting unique van der Waals contacts with Leu872 and Val898. Unlike ATP-competitive inhibitors, asciminib’s binding remains unperturbed by mutations in the ATP-binding cleft (e.g., gatekeeper residue T315I), explaining its activity against such variants [3] [6].

Table 1: Key Structural Interactions of Asciminib with BCR-ABL1

Binding Site ResidueType of InteractionFunctional Consequence
His928Hydrogen bondingStabilizes trifluoromethyl-phenyl group
Thr929Hydrogen bondingAnchors asciminib’s pyrazolopyrimidine core
Leu872Hydrophobic contactEnhances binding specificity
Val898Van der Waals forcePrevents displacement by ATP-site mutations

Allosteric Inhibition Mechanisms: Targeting the ABL Myristoyl Pocket (STAMP)

The STAMP mechanism enables asciminib to act as a "molecular switch" that enforces kinase autoinhibition. By occupying the myristoyl pocket, asciminib allosterically reorients the αC-helix and regulatory SH2-SH3 domains, locking BCR-ABL1 in an inactive state. This prevents phosphorylation of the activation loop (Y393) and substrate proteins (e.g., STAT5, CRKL) [7] [9].

Notably, asciminib synergizes with ATP-competitive TKIs (e.g., imatinib, nilotinib) by concurrently targeting orthosteric and allosteric sites. Preclinical studies show asciminib/ponatinib combinations suppress >95% of compound mutations (e.g., T315I/E255V), which are typically resistant to monotherapies. This occurs because asciminib binding reduces conformational flexibility required for ATP-competitive drug resistance [3] [5] [9].

Table 2: Allosteric Effects Induced by STAMP Binding

Structural ElementConformational ChangeDownstream Impact
αC-helixRotation to "out" positionDisrupts ATP coordination
SH2 domainDocking to kinase domainStabilizes inactive state
Activation loop (Y393)DephosphorylationAbrogates substrate recruitment

Kinase Selectivity and Off-Target Kinase Profiling

Asciminib exhibits >1,000-fold selectivity for ABL1/ABL2 over 95% of 487 human kinases tested. In biochemical screens, only 3 off-target kinases (DDR1, DDR2, and TNK2) showed >50% inhibition at 1 µM asciminib. Cellular assays confirmed minimal activity against SRC-family kinases (IC50 >10 µM), which are commonly inhibited by dasatinib or bosutinib. This specificity arises because the myristoyl pocket is structurally distinct in non-ABL kinases; for example, the asciminib-binding residues in ABL1 (His928, Thr929) are replaced by non-conservative amino acids in DDR1 (Glu672, Ala673) [3] [7] [9].

Notably, asciminib’s off-target profile contrasts sharply with ATP-competitive TKIs:

  • Imatinib: Inhibits KIT, PDGFR (IC50 <100 nM)
  • Ponatinib: Targets FGFR, VEGFR (IC50 <10 nM)
  • Asciminib: No significant inhibition of KIT, PDGFR, or VEGFR at 10 µM [3] [9].

Comparative Analysis of Asciminib vs. ATP-Competitive Tyrosine Kinase Inhibitors (TKIs)

Asciminib’s mechanism fundamentally diverges from ATP-competitive TKIs in three key aspects:

  • Binding Site Specificity: ATP-competitive TKIs (e.g., imatinib, nilotinib) target the conserved hinge region in the ATP-binding cleft, whereas asciminib exclusively engages the myristoyl pocket [7] [9].
  • Mutation Resistance Profiles: Asciminib retains activity against ATP-site mutations (e.g., T315I, IC50 = 10–25 nM), but is susceptible to myristoyl pocket mutations (e.g., A337V, P465S). Conversely, nilotinib fails against T315I (IC50 >1,000 nM) but remains effective against A337V [1] [6] [9].
  • Kinase Inhibition Breadth: ATP-competitive TKIs inhibit 10–50 off-target kinases at therapeutic doses, while asciminib affects ≤3 [3] [9].

Table 3: Activity of Asciminib vs. ATP-Competitive TKIs Against Common Mutations

BCR-ABL1 MutationAsciminib IC50 (nM)Nilotinib IC50 (nM)Ponatinib IC50 (nM)
Wild-type0.5–1.010–250.5–1.2
T315I10–25>1,0005–10
E255K1.5–3.0200–4001.0–2.5
M244V*120–15050–1002–5

*M244V in the kinase N-lobe confers resistance via αC-helix stabilization, independent of asciminib binding [6] [9].

Clinical data validate these differences: In the ASCEMBL trial, asciminib achieved higher major molecular response rates than bosutinib (37.6% vs 15.8% at 96 weeks) in patients with ≥2 prior TKI failures, partly due to its efficacy against ATP-site mutations [8]. However, emerging N-lobe mutations (e.g., M244V) may compromise asciminib monotherapy, supporting rationale for combination approaches [6] [9].

Properties

CAS Number

1492952-76-7

Product Name

Asciminib

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide

Molecular Formula

C20H18ClF2N5O3

Molecular Weight

449.8 g/mol

InChI

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1

InChI Key

VOVZXURTCKPRDQ-CQSZACIVSA-N

SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4

Solubility

Soluble in DMSO, not in water

Synonyms

ABL-001; AB -001; ABL001; asciminib; asciminib free base;

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.